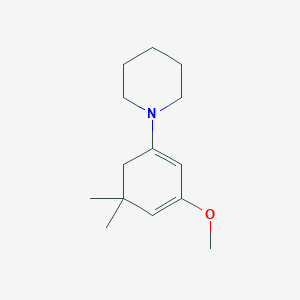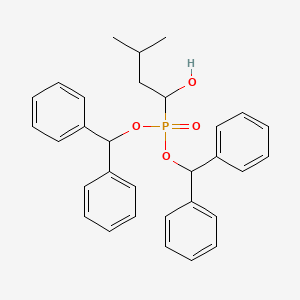
Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate is a chemical compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group bonded to a 1-hydroxy-3-methylbutyl chain and two diphenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate typically involves the reaction of diphenylmethylphosphine oxide with 1-hydroxy-3-methylbutyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form a phosphine.
Substitution: The diphenylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphines.
Substitution: Formation of various substituted phosphonates.
Aplicaciones Científicas De Investigación
Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular membranes and proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenylmethylphosphine oxide
- 1-hydroxy-3-methylbutyl bromide
- Phosphonic acid derivatives
Uniqueness
Bis(diphenylmethyl) (1-hydroxy-3-methylbutyl)phosphonate is unique due to its combination of a phosphonate group with a 1-hydroxy-3-methylbutyl chain and two diphenylmethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
89865-25-8 |
|---|---|
Fórmula molecular |
C31H33O4P |
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
1-dibenzhydryloxyphosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C31H33O4P/c1-24(2)23-29(32)36(33,34-30(25-15-7-3-8-16-25)26-17-9-4-10-18-26)35-31(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,24,29-32H,23H2,1-2H3 |
Clave InChI |
SZCCQSDUYDTKDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(O)P(=O)(OC(C1=CC=CC=C1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


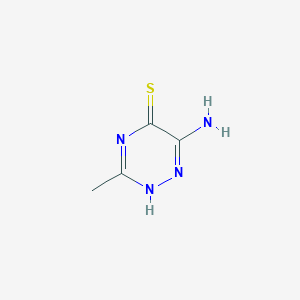
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)
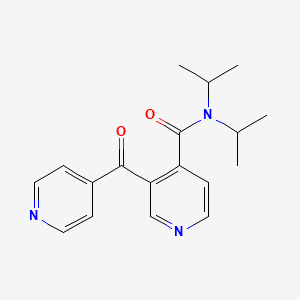
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)

![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
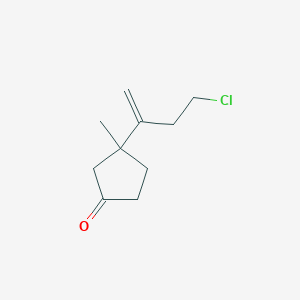
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)

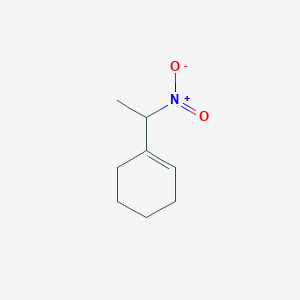
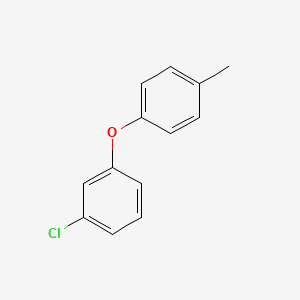
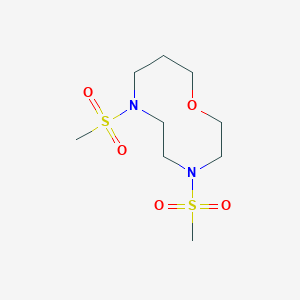
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
